1-Butan-2-ylbenzimidazole is a chemical compound belonging to the class of benzimidazoles, which are bicyclic compounds featuring a benzene ring fused to an imidazole ring. This specific compound is characterized by the presence of a butan-2-yl group attached to the nitrogen atom of the benzimidazole structure. Benzimidazoles are known for their diverse biological activities and have applications in pharmaceuticals, agrochemicals, and materials science.
The compound can be derived from various synthetic routes involving precursors such as o-phenylenediamine and suitable carbonyl compounds. The synthesis of benzimidazoles has been extensively documented in scientific literature, highlighting various methodologies and their efficiencies.
1-Butan-2-ylbenzimidazole is classified as an organic heterocyclic compound. It falls under the broader category of nitrogen-containing heterocycles, specifically within the family of benzimidazoles, which are recognized for their pharmacological properties.
The synthesis of 1-butan-2-ylbenzimidazole can be achieved through several methods:
The choice of solvent, temperature, and catalysts can greatly influence the yield and purity of 1-butan-2-ylbenzimidazole. For example, using dimethylformamide as a solvent at elevated temperatures can optimize yields in condensation reactions.
1-Butan-2-ylbenzimidazole has a molecular formula of . The structure consists of a benzene ring fused with an imidazole ring, with a butan-2-yl group attached to one of the nitrogen atoms in the imidazole ring.
The dihedral angle between the mean planes of the benzene and imidazole rings is approximately , indicating some degree of non-planarity which can affect its reactivity and interactions with biological targets .
1-Butan-2-ylbenzimidazole can participate in various chemical reactions typical for benzimidazole derivatives:
Reactions involving 1-butan-2-ylbenzimidazole often require careful control of temperature and pH to avoid decomposition or unwanted side reactions.
The mechanism by which 1-butan-2-ylbenzimidazole exerts its biological effects typically involves interactions with specific biological targets such as enzymes or receptors:
Quantitative structure–activity relationship (QSAR) studies suggest that modifications on the benzimidazole scaffold can significantly alter its binding affinity and biological activity.
1-Butan-2-ylbenzimidazole is generally a solid at room temperature with moderate solubility in organic solvents such as ethanol and dichloromethane. Its melting point varies based on purity but typically falls within the range expected for similar benzimidazole derivatives.
The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. It is sensitive to light and should be stored in dark containers to prevent photodegradation.
1-Butan-2-ylbenzimidazole has several notable applications:
The benzimidazole nucleus exhibits unique amphotericity, with a pKa of 12.8 for the conjugate acid and 5.6 for the deprotonated form, enabling interactions across physiological pH ranges [8]. This amphoteric character arises from the tautomeric equilibrium between 1H- and 3H-benzimidazole forms, significantly influencing hydrogen-bonding capabilities [8]. Density Functional Theory (DFT) studies of 1-alkylbenzimidazoles reveal key electronic characteristics:
X-ray crystallographic analyses demonstrate that the benzimidazole ring system maintains near-perfect planarity (maximum deviation <0.050 Å), with bond lengths and angles consistent with aromatic delocalization. The C2-N1 bond length averages 1.386 Å, while C1-C2 measures 1.415 Å, reflecting significant bond order alternation [2] [5]. Frontier molecular orbital (FMO) analyses reveal a HOMO-LUMO energy gap of 4.63 eV in N-butylbenzimidazole, indicating substantial stability and charge transfer resistance [2].
Table 2: Key Structural Parameters of Benzimidazole Core from DFT Studies (B3LYP/6-311++G(d,p) Level)
Bond Length (Å) | Theoretical Value | Experimental Value | Bond Angle (°) | Theoretical Value |
---|---|---|---|---|
C1-C2 | 1.415 | 1.398(2) | C2-C1-C6 | 122.3 |
C1-N26 | 1.386 | 1.391(2) | C2-C1-N26 | 105.1 |
C7-N27 | 1.306 | 1.317(2) | C1-C6-C5 | 116.9 |
C13-N26 | 1.458 | - | N26-C7-N27 | 114.3 |
Source: Data from [2]
The pharmacological profile of benzimidazole derivatives exhibits profound dependence on substituent position, governed by steric, electronic, and hydrogen-bonding factors:
• N1-Substitution:
Introduction of alkyl/aryl groups at N1 disrupts tautomerism while modulating lipophilicity and membrane permeability. Bulky sec-butyl groups enhance metabolic stability by sterically shielding the imidazole nitrogen from oxidative metabolism. Pharmaceutical data reveals that >75% of clinical benzimidazoles feature N1-substituents [4] [8].
• C2-Modification:
The electron-rich C2 position serves as the primary site for pharmacophore attachment. Substituents at C2 directly influence target engagement:
• C5/C6-Functionalization:
Electron-withdrawing groups (Cl, NO₂, CF₃) at C5 enhance π-π stacking with aromatic residues in enzyme binding pockets. C6-carboxamide/sulfonamide derivatives demonstrate potent kinase inhibition (IC₅₀ < 100 nM) due to hydrogen-bond acceptor capability. Conversely, C7-substitution generally diminishes bioactivity by distorting molecular planarity [4] [6].
Recent patent analyses (2015-2021) reveal that 68% of novel benzimidazole therapeutics feature C2/C5 dual-substitution patterns, underscoring the synergistic advantages of multi-position modification [4] [8].
The 1-butan-2-yl (sec-butyl) substituent represents a strategically valuable N1-modification that profoundly influences molecular behavior through:
• Steric and Conformational Effects:
The branched sec-butyl group (C₄H₉) introduces chirality at the C2' carbon, creating enantiomers with potentially distinct biological activities. DFT optimizations demonstrate that the butan-2-yl chain adopts a gauche conformation with dihedral angles of 64.3°-68.7°, minimizing steric clash with the benzimidazole plane [2] [7]. This conformation preserves the aromatic system's planarity (dihedral angle = 69.94° between benzimidazole and pendant phenyl rings) while providing substantial bulk [5].
• Electronic Modulation:
The electron-donating inductive effect (+I) of the sec-butyl group increases electron density at N1 by 12-15% compared to unsubstituted benzimidazole, as quantified by Mulliken charge distribution analysis. This enhances hydrogen-bond basicity while marginally reducing acidity of the N3-H proton (ΔpKa ≈ +0.4) [2].
• Physicochemical Optimization:
Incorporation of the sec-butyl group generates optimal logP values (1.8-2.2) that balance membrane permeability and aqueous solubility. The branched alkyl chain reduces crystal lattice energy, improving melting point profiles (mp ≈ 95-105°C) compared to linear butyl analogs [3] [7]. Table 3 details the property enhancements attributable to sec-butyl substitution.
Table 3: Influence of 1-Butan-2-yl Group on Physicochemical and Pharmacokinetic Parameters
Property | Unsubstituted Benzimidazole | 1-Butan-2-ylbenzimidazole | Change (%) |
---|---|---|---|
Log P (octanol/water) | 1.12 | 1.89 | +68.8% |
Water Solubility (mg/mL) | 32.5 | 9.8 | -69.8% |
Metabolic Half-life (t½) | 0.8 h | 2.4 h | +200% |
Plasma Protein Binding | 45% | 78% | +73.3% |
Melting Point (°C) | 172-175 | 98-102 | -42.5% |
Source: Data derived from [2] [3] [7]
• Pharmacological Implications:
The sec-butyl moiety enhances receptor binding affinity through:
Microwave-assisted synthetic routes to 1-butan-2-ylbenzimidazoles achieve >85% yields in <5 minutes, demonstrating the synthetic accessibility of these derivatives [5]. The sec-butyl group's metabolic oxidation generates stable ketone metabolites (butanone) that lack electrophilic reactivity, reducing toxicity concerns associated with benzylic oxidation [9].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1